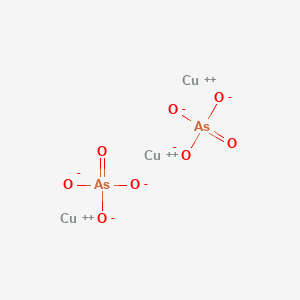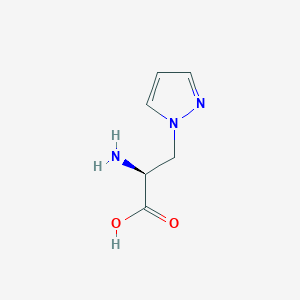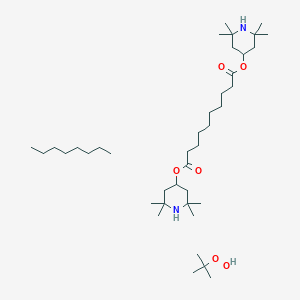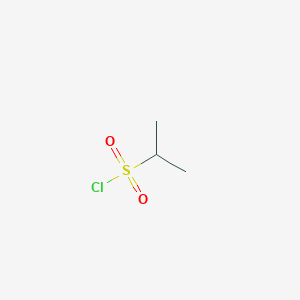
N-Acetilcaprolactama
Descripción general
Descripción
N-Acetylcaprolactam is an organic compound with the molecular formula C8H13NO2. It is a derivative of caprolactam, where an acetyl group is attached to the nitrogen atom. This compound is known for its role in the synthesis of various polymers, particularly nylon-6, which is a widely used synthetic fiber and plastic .
Aplicaciones Científicas De Investigación
N-Acetylcaprolactam has several applications in scientific research:
Medicine: Research is ongoing to explore its use in developing biodegradable medical implants and sutures.
Mecanismo De Acción
Target of Action
N-Acetylcaprolactam is primarily used as an initiator in the anionic polymerization of ε-caprolactam . Its primary targets are the ε-caprolactam molecules, which are monomers used to produce Nylon-6, a type of polyamide .
Mode of Action
The compound interacts with its targets (ε-caprolactam molecules) through a process known as ring-opening polymerization . In this process, the ε-caprolactam molecules are opened and linked together to form long chains or polymers, resulting in the formation of Nylon-6 .
Biochemical Pathways
The key biochemical pathway involved in the action of N-Acetylcaprolactam is the anionic polymerization of ε-caprolactam . This process leads to the formation of Nylon-6, a high-performance plastic with good strength, toughness, and heat resistance . The downstream effects include the production of synthetic fibers and plastics that are widely used in various industries.
Result of Action
The result of N-Acetylcaprolactam’s action is the formation of Nylon-6 . This synthetic material has a wide range of applications, including the manufacture of textiles, carpets, plastic parts, and more .
Action Environment
The action of N-Acetylcaprolactam is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the polymerization process . Additionally, the presence of other substances, such as catalysts or inhibitors, can also impact the reaction .
Análisis Bioquímico
Biochemical Properties
N-Acetylcaprolactam plays a significant role in biochemical reactions, particularly in the polymerization processes. It interacts with enzymes and proteins involved in the anionic polymerization of ε-caprolactam. The compound acts as an initiator, facilitating the ring-opening polymerization process. This interaction is crucial for the synthesis of polymers like nylon 6, where N-Acetylcaprolactam helps in forming long polymer chains .
Cellular Effects
N-Acetylcaprolactam influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in biochemical and industrial applications .
Molecular Mechanism
The molecular mechanism of N-Acetylcaprolactam involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, in the polymerization of ε-caprolactam, N-Acetylcaprolactam acts as an initiator, binding to the monomer units and facilitating their polymerization into long chains. This process is critical for the synthesis of materials like nylon 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetylcaprolactam can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Acetylcaprolactam remains stable under specific conditions, but it can degrade over time, affecting its efficacy in biochemical reactions. Long-term effects on cellular function have also been observed, with changes in gene expression and metabolic pathways being noted in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetylcaprolactam vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
N-Acetylcaprolactam is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in the polymerization of ε-caprolactam highlights its importance in metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s use in biochemical and industrial applications .
Transport and Distribution
Within cells and tissues, N-Acetylcaprolactam is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The transport and distribution mechanisms are essential for understanding how N-Acetylcaprolactam exerts its effects at the cellular level .
Subcellular Localization
N-Acetylcaprolactam’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how N-Acetylcaprolactam interacts with cellular components and exerts its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetylcaprolactam can be synthesized through the acetylation of caprolactam. One common method involves reacting caprolactam with acetic anhydride in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures, around 100°C, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the synthesis of N-Acetylcaprolactam often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is usually obtained through distillation and crystallization processes .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetylcaprolactam undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, N-Acetylcaprolactam can hydrolyze to form caprolactam and acetic acid.
Polymerization: It can participate in ring-opening polymerization reactions to form polyamides, such as nylon-6.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures.
Polymerization: Catalysts such as sodium hydride or magnesium halides, often at temperatures ranging from 140°C to 200°C.
Major Products:
Hydrolysis: Caprolactam and acetic acid.
Polymerization: Polyamides like nylon-6.
Comparación Con Compuestos Similares
Caprolactam: The parent compound of N-Acetylcaprolactam, used extensively in the production of nylon-6.
N-Methylcaprolactam: Another derivative of caprolactam, used in various polymerization reactions.
N-Vinylcaprolactam: Used in the synthesis of hydrogels and other polymeric materials.
Uniqueness: N-Acetylcaprolactam is unique due to its acetyl group, which enhances its reactivity and makes it a valuable initiator in polymerization reactions. This property distinguishes it from other caprolactam derivatives and makes it particularly useful in the synthesis of high-performance polymers .
Propiedades
IUPAC Name |
1-acetylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSLHPKTCLLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062041 | |
| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888-91-1 | |
| Record name | Acetylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylcaprolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 1-acetylhexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylhexanelactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171CCE77J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-acetylcaprolactam in polymer chemistry?
A1: N-acetylcaprolactam is primarily recognized as an activator in the anionic polymerization of ε-caprolactam, the monomer used to produce Nylon 6. [, , , , ] This activation enables polymerization at lower temperatures, near the melting point of ε-caprolactam, and contributes to the stabilization of molecular weights during the polymerization process. []
Q2: How does N-acetylcaprolactam influence the anionic polymerization process?
A2: Unlike traditional initiators, N-acetylcaprolactam acts as an activator, modifying the reactivity of the initiating species. While the exact mechanism is not fully detailed in the provided research, it's suggested that N-acetylcaprolactam, being a diacylamine, might interact with the anionic initiator (like sodium caprolactam) to form a more reactive intermediate. [] This activated species then readily initiates the ring-opening polymerization of ε-caprolactam.
Q3: Can you elaborate on the role of N-acetylcaprolactam in controlling the polymerization process?
A3: Research shows that using N-acetylcaprolactam in conjunction with alkaline catalysts enables ε-caprolactam polymerization even at room temperature. [] This is significant because it allows for greater control over the reaction rate and potentially leads to the production of polymers with more desirable characteristics, such as controlled molecular weight and narrower molecular weight distribution.
Q4: Beyond its role in Nylon 6 production, what other applications does N-acetylcaprolactam have?
A4: N-acetylcaprolactam has been explored as a component in a liquid composition designed to generate acetyl radicals. [] This composition, utilizing propylene glycol ethers as solvents, has potential applications in the preparation of disinfectant compositions based on peracetic acid.
Q5: Is there any spectroscopic data available for N-acetylcaprolactam?
A5: While the provided research doesn't delve into detailed spectroscopic characterization of N-acetylcaprolactam, it does mention the use of infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to analyze the products of polymerization reactions involving N-acetylcaprolactam. [] These techniques help identify characteristic functional groups and elucidate the structure of the resulting polymers.
Q6: What is the molecular formula and weight of N-acetylcaprolactam?
A6: The molecular formula of N-acetylcaprolactam is C8H13NO2, and its molecular weight is 155.19 g/mol.
Q7: Has N-acetylcaprolactam been used in the synthesis of copolymers?
A7: Yes, N-acetylcaprolactam plays a crucial role in the synthesis of polyamide-polyester block copolymers. [, ] For instance, it has been used in the reactive extrusion process to produce copolymers containing blocks of polyamide derived from monomers like ω-lauryllactam and ε-caprolactam, along with polyester segments derived from ε-caprolactone. [, ]
Q8: What are the potential advantages of using N-acetylcaprolactam in the synthesis of these copolymers?
A8: The use of N-acetylcaprolactam in copolymer synthesis allows for controlled polymerization, potentially leading to copolymers with tailored properties. [] For example, researchers have synthesized random block terpolymers of ω-lauryllactam, ε-caprolactam, and ε-caprolactone, aiming to develop materials with properties comparable to commercially available thermoplastic elastomers like Pebax®. []
Q9: Are there any studies on the thermal properties of polymers synthesized using N-acetylcaprolactam?
A9: Yes, studies have investigated the thermal properties of polymers synthesized using N-acetylcaprolactam using techniques like differential scanning calorimetry (DSC). [, , ] These studies have explored the impact of N-acetylcaprolactam concentration on the melting point and crystallinity of the resulting polymers. [, ] For instance, increasing the concentration of the catalyst-activator system, which included N-acetylcaprolactam, generally led to higher monomer conversion but reduced crystallinity in the final polymer. []
Q10: Are there any known challenges or limitations associated with the use of N-acetylcaprolactam in polymerization reactions?
A10: One potential challenge highlighted in the research is the sensitivity of certain catalyst-activator systems containing N-acetylcaprolactam to moisture. [] For example, while the combination of sodium caprolactam and N-acetylcaprolactam was effective in a controlled environment, its performance and the properties of the resulting polymer were negatively impacted by the presence of moisture in the air. []
Q11: What are the implications of this moisture sensitivity?
A11: The sensitivity to moisture implies that careful control over the polymerization environment is crucial when using N-acetylcaprolactam, especially with certain catalyst combinations. [] This might necessitate the use of inert atmospheres or other measures to exclude moisture and ensure consistent polymerization outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-](/img/structure/B155735.png)






